2,5,6-Trichloro-4-methylnicotinonitrile

Lipophilicity Solvent extraction Chromatographic retention

2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1) is a polyhalogenated pyridine derivative with the molecular formula C₇H₃Cl₃N₂ and a molecular weight of 221.47 g/mol. The compound features three chlorine atoms at the 2-, 5-, and 6-positions, a methyl group at the 4-position, and a nitrile group at the 3-position of the pyridine ring.

Molecular Formula C7H3Cl3N2
Molecular Weight 221.465
CAS No. 63195-39-1
Cat. No. B579859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trichloro-4-methylnicotinonitrile
CAS63195-39-1
Synonyms2,5,6-Trichloro-4-methylnicotinonitrile
Molecular FormulaC7H3Cl3N2
Molecular Weight221.465
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Cl)Cl)Cl)C#N
InChIInChI=1S/C7H3Cl3N2/c1-3-4(2-11)6(9)12-7(10)5(3)8/h1H3
InChIKeyMEICKJSSGQUWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1): Procurement-Grade Overview of a Polyhalogenated Nicotinonitrile Intermediate


2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1) is a polyhalogenated pyridine derivative with the molecular formula C₇H₃Cl₃N₂ and a molecular weight of 221.47 g/mol [1]. The compound features three chlorine atoms at the 2-, 5-, and 6-positions, a methyl group at the 4-position, and a nitrile group at the 3-position of the pyridine ring [1]. It is listed in the EPA DSSTox database and is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research [2]. Commercially, it is available under the product family designation "Protein Degrader Building Blocks" from major suppliers [3].

Why Generic Substitution of 2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1) with In-Class Analogs Carries Procurement Risk


The 2,5,6-trichloro-4-methyl substitution pattern creates a unique confluence of physicochemical properties—specifically elevated LogP, higher boiling point, and greater density—that cannot be replicated by analogs missing any single substituent [1]. For instance, the 4-methyl group contributes markedly to lipophilicity (ΔLogP ≈ 0.4–0.8 units higher than the 2,6-dichloro-4-methyl analog) [1][2], while the third chlorine atom at position 5 elevates the boiling point by approximately 31 °C relative to the non-methylated 2,5,6-trichloronicotinonitrile [1]. These differences directly affect chromatographic behavior, solvent partitioning during workup, and thermal stability in downstream reactions. Generic substitution without quantitative verification of these parameters risks failed synthetic sequences, inconsistent impurity profiles, and non-reproducible yields in multi-step syntheses where this compound serves as a critical building block.

Quantitative Differentiation Evidence for 2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1) Versus Closest Analogs


Elevated Lipophilicity (LogP 2.98) Drives Differential Solvent Partitioning Versus 2,6-Dichloro-4-methylnicotinonitrile (LogP 2.17–2.57)

The target compound exhibits a LogP of 2.98 (CIRS-Group database) [1], positioning it 0.41–0.81 LogP units above the 2,6-dichloro-4-methyl analog (CAS 875-35-4), which reports LogP values ranging from 2.17 (Sielc) to 2.57 (BocSci/Chemscene) . This difference translates to an approximately 2.6- to 6.5-fold higher octanol-water partition coefficient, directly impacting solvent extraction efficiency, reverse-phase HPLC retention times, and membrane permeability predictions in drug discovery contexts.

Lipophilicity Solvent extraction Chromatographic retention

Boiling Point Elevation (Δ~31 °C) Confers Superior Thermal Handling Latitude Versus 2,5,6-Trichloronicotinonitrile

The target compound has a boiling point of 316.4±37.0 °C at 760 mmHg [1], which is approximately 31 °C higher than the boiling point of 2,5,6-trichloronicotinonitrile (CAS 40381-92-8) at 285.6±35.0 °C . The 4-methyl group is responsible for this boiling point elevation, providing a wider thermal operating window for reactions conducted at elevated temperatures and reducing the risk of unintended volatilization during solvent removal.

Thermal stability Distillation Reaction solvent selection

Higher Density (1.6 vs. 1.42 g/cm³) Enables Differential Phase Separation Relative to 2,6-Dichloro-4-methylnicotinonitrile

The target compound has a density of 1.6±0.1 g/cm³ [1], which is approximately 13% higher than the density of 2,6-dichloro-4-methylnicotinonitrile (1.42±0.1 g/cm³) [2]. This density difference affects the compound's behavior in aqueous-organic biphasic systems during workup, where heavier organic layers settle more rapidly and can reduce emulsion formation. The additional chlorine atom at position 5 is the primary contributor to this density increase.

Density Phase separation Workup efficiency

Designated Protein Degrader Building Block Classification Distinguishes This Compound from Generic Nicotinonitrile Intermediates

2,5,6-Trichloro-4-methylnicotinonitrile is explicitly classified under the "Protein Degrader Building Blocks" product family by major suppliers such as Aladdin Scientific [1], a designation not shared by its closest analogs including 2,6-dichloro-4-methylnicotinonitrile (CAS 875-35-4) and 2,5,6-trichloronicotinonitrile (CAS 40381-92-8) based on a review of supplier catalogs . This classification reflects the compound's suitability as a synthetic precursor for heterobifunctional degraders (PROTACs) and molecular glues, where the three chlorine atoms serve as sequential derivatization handles for linker attachment and E3 ligase ligand conjugation.

PROTAC Targeted protein degradation Building block classification

Optimized Application Scenarios for 2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1) Based on Quantitative Differentiation Evidence


PROTAC and Molecular Glue Synthesis Requiring Sequential Derivatization of Three Chlorine Handles

The compound's three chlorine atoms at positions 2, 5, and 6, combined with a 4-methyl group, provide differentiated reactivity for sequential nucleophilic aromatic substitution and cross-coupling reactions [1]. Its designation as a Protein Degrader Building Block [2] makes it the preferred choice over 2,6-dichloro-4-methylnicotinonitrile (only two chlorine handles) for constructing heterobifunctional degraders requiring distinct linker and E3 ligase ligand attachment points . The higher LogP (2.98) also favors membrane permeability of intermediate degrader constructs during cellular screening.

Agrochemical Intermediate Synthesis Requiring High-Temperature Reaction Conditions

With a boiling point of 316.4±37.0 °C [1], this compound provides a wider thermal operating window than 2,5,6-trichloronicotinonitrile (bp 285.6 °C) , making it suitable for agrochemical intermediate syntheses that involve sustained heating or high-boiling solvents. The elevated boiling point reduces the risk of compound loss through evaporation during solvent reflux or concentration steps. Its established role as a key intermediate in herbicide and insecticide production further validates this application .

Multi-Step Synthetic Sequences Requiring Predictable Liquid-Liquid Extraction Behavior

The compound's density of 1.6±0.1 g/cm³ [1] ensures reliable organic-phase settling during aqueous workup, outperforming the lighter 2,6-dichloro analog (1.42 g/cm³) [3] in terms of phase separation speed and reduced emulsion formation. The higher LogP (2.98 vs. 2.17–2.57) [1][3] further enhances organic solvent partitioning efficiency, enabling cleaner product isolation in multi-step sequences where intermediate purity is critical.

Medicinal Chemistry Libraries Where Physicochemical Property Differentiation Is Critical for SAR Studies

The unique combination of LogP (2.98), density (1.6 g/cm³), and polar surface area (36.68 Ų) [1] provides a distinct physicochemical signature relative to its 2,6-dichloro and non-methylated trichloro analogs. Researchers constructing structure-activity relationship (SAR) libraries can leverage these quantified differences to systematically probe the effects of lipophilicity and halogen substitution on target binding and ADME properties, using the compound as a well-characterized reference point for the 2,5,6-trichloro-4-methyl substitution pattern.

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